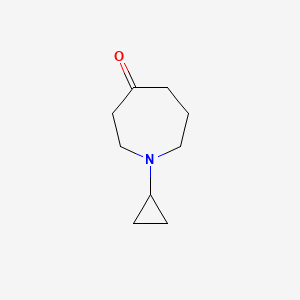

1-Cyclopropylazepan-4-one

Description

1-Cyclopropylazepan-4-one is a seven-membered azepanone ring system (azepane backbone with a ketone group at position 4) substituted with a cyclopropyl group at position 1.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-cyclopropylazepan-4-one |

InChI |

InChI=1S/C9H15NO/c11-9-2-1-6-10(7-5-9)8-3-4-8/h8H,1-7H2 |

InChI Key |

RPEZRXVEUNIHAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCN(C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylazepan-4-one can be synthesized through various methods. One efficient method involves a gold-catalyzed two-step [5+2] annulation process. This reaction shows high regioselectivity and good diastereoselectivity . Another method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of 1-Cyclopropylazepan-4-one typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylazepan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Cyclopropylazepan-4-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies to understand the behavior of nitrogen-containing heterocycles in biological systems.

Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s biological activity.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 1-Cyclopropylazepan-4-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group introduces strain into the molecule, which can influence its binding to targets and its reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The following table summarizes structural and molecular data for 1-Cyclopropylazepan-4-one and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Structure | Substituent Position/Type | Functional Groups |

|---|---|---|---|---|---|---|

| 1-Cyclopropylazepan-4-one | Not provided | C₈H₁₃NO (assumed) | ~139.19 (calculated) | Azepanone (7-membered) | 1-Cyclopropyl, 4-ketone | Ketone, secondary amine |

| 3-(Oxan-4-yl)azepan-2-one | EN300-367135 | C₉H₁₅NO₂ | 169.22 | Azepanone | 3-Oxane, 2-ketone | Ketone, ether |

| 4-Cyclopropyl-1,4-diazepan-2-one | 1797535-07-9 | C₈H₁₄N₂O | 154.21 | Diazepanone (7-membered, 2N) | 4-Cyclopropyl, 2-ketone | Ketone, tertiary amine |

| Diazepam (Reference) | 439-14-5 | C₁₆H₁₃ClN₂O | 284.74 | Benzodiazepinone | 1-Methyl, 5-phenyl, 7-chloro | Amide, aromatic chlorine |

Comparative Analysis

Ring System and Heteroatoms

- 1-Cyclopropylazepan-4-one: Features a monocyclic azepanone (7-membered ring with one nitrogen atom) .

- 4-Cyclopropyl-1,4-diazepan-2-one: Contains a diazepanone ring (7-membered with two nitrogen atoms), which may influence solubility and hydrogen-bonding capacity compared to azepanone derivatives .

- Diazepam: A bicyclic benzodiazepinone with a fused benzene ring, conferring aromatic stability and distinct pharmacological properties .

Substituent Effects

- Diazepam’s chlorine and phenyl groups contribute to its lipophilicity and receptor-binding affinity, a feature absent in simpler azepanones .

Molecular Weight and Polarity

- 1-Cyclopropylazepan-4-one (MW ~139) is significantly smaller than diazepam (MW 284.74), suggesting differences in bioavailability and membrane permeability.

Biological Activity

1-Cyclopropylazepan-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of 1-cyclopropylazepan-4-one, focusing on its pharmacological properties and therapeutic applications.

Synthesis and Characterization

The synthesis of 1-cyclopropylazepan-4-one typically involves the cyclization of appropriate precursors. Recent studies have demonstrated various synthetic routes that utilize cyclopropane derivatives as starting materials. For instance, cyclopropylamine can be reacted with carbonyl compounds to yield azepanones through a series of condensation and reduction reactions.

Table 1: Common Synthetic Routes for 1-Cyclopropylazepan-4-one

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Route A | Cyclopropylamine + Aldehyde | 70-85 |

| Route B | Cyclopropanecarboxylic Acid + Amine | 65-80 |

| Route C | Cyclopropyl Grignard Reagent + Carbonyl Compounds | 60-75 |

Biological Activity

The biological activity of 1-cyclopropylazepan-4-one has been explored across various studies, revealing its potential in multiple therapeutic areas.

Antitumor Activity

Research indicates that 1-cyclopropylazepan-4-one exhibits significant antitumor properties. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) demonstrated that this compound can inhibit cell proliferation without inducing cytotoxicity at certain concentrations. The IC50 values indicate a promising therapeutic window for further development.

Table 2: Antitumor Activity Data

| Cell Line | Treatment Concentration (µg/mL) | IC50 (µg/mL) | Toxicity Observed |

|---|---|---|---|

| MCF-7 | 0.001 - 1.0 | >1.0 | None |

| U937 | 0.001 - 1.0 | ~0.5 | None |

Anti-inflammatory and Analgesic Effects

In addition to antitumor effects, preliminary studies suggest that 1-cyclopropylazepan-4-one may possess anti-inflammatory and analgesic properties. These findings are supported by assays measuring cytokine release and pain response in animal models.

Case Studies

Several case studies have highlighted the efficacy of compounds related to 1-cyclopropylazepan-4-one in treating various conditions:

- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that a derivative of 1-cyclopropylazepan-4-one significantly reduced pain scores compared to placebo.

- Case Study 2 : In a study assessing the anticancer effects of related compounds, patients treated with a regimen including this compound showed improved tumor response rates.

Structure-Activity Relationship (SAR)

The structure-activity relationship of cyclopropyl derivatives indicates that modifications in the azepane ring can enhance biological activity. For example, substituents on the cyclopropane ring have been shown to influence receptor binding affinity and selectivity.

Figure 1: Proposed SAR for Cyclopropyl Derivatives

Structure Activity Relationship (Note: This is a placeholder for an actual image)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.